Gallium(3+) perchlorate Gallium(3+) perchlorate
Brand Name: Vulcanchem
CAS No.: 19854-31-0
VCID: VC20748619
InChI: InChI=1S/ClHO4.Ga/c2-1(3,4)5;/h(H,2,3,4,5);/q;+3/p-1
SMILES: [O-]Cl(=O)(=O)=O.[Ga+3]
Molecular Formula: Cl3GaO12
Molecular Weight: 169.17 g/mol

Gallium(3+) perchlorate

CAS No.: 19854-31-0

Cat. No.: VC20748619

Molecular Formula: Cl3GaO12

Molecular Weight: 169.17 g/mol

* For research use only. Not for human or veterinary use.

Gallium(3+) perchlorate - 19854-31-0

Specification

CAS No. 19854-31-0
Molecular Formula Cl3GaO12
Molecular Weight 169.17 g/mol
IUPAC Name gallium;perchlorate
Standard InChI InChI=1S/ClHO4.Ga/c2-1(3,4)5;/h(H,2,3,4,5);/q;+3/p-1
Standard InChI Key HPVPDKXGJMBPOD-UHFFFAOYSA-M
SMILES [O-]Cl(=O)(=O)=O.[Ga+3]
Canonical SMILES [O-]Cl(=O)(=O)=O.[Ga+3]

Introduction

Chemical Properties and Structure

Fundamental Chemical Identity

Gallium(3+) perchlorate exhibits the following key properties that define its chemical identity:

PropertyValue
Chemical Formula (hydrate)ClGaH5O5++
Molecular Weight (hydrate)190.21300 g/mol
Exact Mass188.90800
Full Compound FormulaGa(ClO4)3·xH2O

The compound's formula varies depending on the specific form being referenced. The hydrated perchlorate ion associated with gallium(3+) has the formula ClGaH5O5++ , while the full compound (gallium triperchlorate) is represented as Ga(ClO4)3·xH2O.

Structural Characteristics

In aqueous solutions, gallium(3+) exists predominantly as the hexaaquagallium(III) ion, [Ga(OH2)6]3+, which maintains an octahedral (Oh) symmetry . This structural arrangement plays a crucial role in determining the compound's spectroscopic properties and chemical behavior.

The hexaaquagallium(III) ion has been extensively characterized through various spectroscopic techniques, particularly Raman spectroscopy. The coordination geometry around the gallium center influences the vibrational modes observed in spectroscopic studies, providing valuable information about the bonding environment .

Spectroscopic Characterization

Raman Spectroscopic Analysis

Raman spectroscopy has been instrumental in characterizing the structure and bonding in gallium(3+) perchlorate solutions. The hexaaquagallium(III) ion exhibits several characteristic vibrational modes that have been assigned based on symmetry considerations:

Vibrational ModeFrequency (cm⁻¹)AssignmentPolarization
v₁(a₁g)526GaO₆ stretchingStrongly polarized, medium intensity
v₂(eg)430Bending modeDepolarized
v₅(f₂g)328Bending modeDepolarized
v₃(f₁u)510Stretching modeInfrared active

These spectroscopic features provide direct evidence for the octahedral coordination of water molecules around the gallium(3+) center .

Temperature-Dependent Spectroscopic Behavior

Temperature-dependent Raman studies have revealed that the v₁(a₁g) GaO₆ mode demonstrates slight but measurable changes with increasing temperature:

  • The band position shifts approximately 2 cm⁻¹ toward lower frequencies when temperature increases from 25°C to 75°C

  • The band broadens by approximately 10 cm⁻¹ over the same temperature range

  • These changes occur without any evidence of inner-sphere complex formation with perchlorate ions

This temperature stability distinguishes gallium(3+) in perchlorate solutions from its behavior in nitrate and sulfate media, where more significant structural changes occur at elevated temperatures .

Computational Studies

Ab initio molecular orbital calculations have been performed to understand the structure and vibrational properties of gallium(3+) water clusters. These computational studies have included:

  • Geometry optimizations and frequency calculations for [Ga(OH2)n]3+ clusters (n = 1 to 6)

  • Extended calculations on [Ga(OH2)18]3+ clusters that include both first and second hydration spheres

  • Theoretical analysis using Hartree-Fock and second-order Møller-Plesset methods with various basis sets

The computational results indicate that including the second hydration sphere is crucial for accurately reproducing experimental spectroscopic features. The calculated v₁ GaO₆ mode for the [Ga(OH2)18]3+ cluster (524 cm⁻¹) shows excellent agreement with the experimental value (526 cm⁻¹), confirming the structural model .

Solution Chemistry and Stability

Stability in Perchlorate Media

One of the most notable features of gallium(3+) in perchlorate solutions is its remarkable stability. The hexaaquagallium(III) ion remains thermodynamically stable across a range of temperatures and concentrations, with no evidence of inner-sphere complex formation with perchlorate ions .

This stability contrasts sharply with the behavior observed in other anionic media:

  • In concentrated Ga(NO3)3 solutions, gallium(3+) forms primarily outer-sphere ion pairs [Ga(OH2)6]3+ NO3⁻, with a small percentage existing as inner-sphere complexes [Ga(OH2)5ONO2]2+

  • In sulfate solutions, thermodynamically stable sulfato complexes form, particularly at elevated temperatures

The stable behavior in perchlorate media makes gallium(3+) perchlorate solutions valuable for studying the intrinsic properties of the hexaaquagallium(III) ion without complications from inner-sphere coordination.

Hydration Energetics

Computational studies have provided insights into the energetics of gallium(3+) hydration:

  • The theoretical binding enthalpy for [Ga(OH2)6]3+ accounts for approximately 62% of the experimental single ion hydration enthalpy for Ga(3+)

  • Including the second hydration sphere in calculations ([Ga(OH2)18]3+) improves the agreement with experimental hydration enthalpies, though the calculated value remains slightly underestimated

Comparative Analysis with Other Gallium(3+) Compounds

Coordination Behavior in Different Anionic Media

The behavior of gallium(3+) varies significantly depending on the counter-anion present in solution:

Anionic MediumPredominant SpeciesCoordination BehaviorStability
Perchlorate[Ga(OH2)6]3+No inner-sphere complexationStable across temperature range
Nitrate[Ga(OH2)6]3+ NO3⁻Primarily outer-sphere with minor inner-sphereInner-sphere complex disappears upon dilution
Sulfate[Ga(OH2)x(SO4)y]Significant inner-sphere complexationComplex formation favored at higher temperatures

These differences highlight how the coordinating strength of the anion influences the solution structure of gallium(3+) compounds .

Spectroscopic Distinctions

The spectroscopic features of gallium(3+) in different media provide valuable fingerprints for identifying coordination environments:

  • The v₁(a₁g) GaO₆ mode at 526 cm⁻¹ serves as a characteristic marker for the hexaaquagallium(III) ion

  • Changes in this and other vibrational modes can indicate inner-sphere complex formation or alterations in the hydration structure

  • Temperature-dependent spectroscopic behavior varies among different gallium(3+) salts, reflecting their unique coordination chemistry

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